molecular formula C12H8N2O2 B428298 pyrido[2,3-b][1,5]benzoxazepin-5(6H)-one CAS No. 10189-46-5

pyrido[2,3-b][1,5]benzoxazepin-5(6H)-one

Número de catálogo B428298
Número CAS: 10189-46-5
Peso molecular: 212.2g/mol
Clave InChI: SMKXEJRITQTCCL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Pyrido[2,3-b][1,5]benzoxazepin-5(6H)-one is a complex organic compound . It is also known as 1-[4-chloranyl-3-(trifluoromethyl)phenyl]-3-(5-oxidanylidene-6-pyridin-4-yl-pyrido[2,3-b][1,5]benzoxazepin-9-yl)urea . The molecular formula is C25H15ClF3N5O3 and the molecular weight is 525.867 .


Molecular Structure Analysis

The molecular structure of pyrido[2,3-b][1,5]benzoxazepin-5(6H)-one is highly complex . X-ray diffraction analyses of related compounds have revealed highly planar structures between the pyridine ring and the carbazole framework .

Aplicaciones Científicas De Investigación

HIV-1 Reverse Transcriptase Inhibition

  • Novel Non-Nucleoside Inhibitors of HIV-1 Reverse Transcriptase: Compounds including pyrido[2,3-b][1,5]benzoxazepin-5(6H)-one have shown significant inhibitory activity against HIV-1 reverse transcriptase. Specific A-ring substitutions enhance their potency, making them potential candidates for HIV-1 treatment (Klunder et al., 1992).

Multidrug-Resistance Modulating Agents

  • Substituted Pyridazino[3,4-b][1,5]benzoxazepin-5(6H)ones: These compounds have been found effective as chemosensitizers, reversing multidrug resistance in certain cell lines. They demonstrate a potential in enhancing the efficacy of chemotherapeutic agents (Ott et al., 2004).

Central Nervous System Agents

  • Pyridobenzoxazepine Derivatives as Potential CNS Agents: A variety of pyridobenzoxazepine derivatives have been synthesized and evaluated for their neurochemical properties. They show affinities for D2, D1, 5-HT2, and cholinergic receptors, indicating potential applications in CNS disorders (Liégeois et al., 1994).

CDK8 Inhibitors

  • CDK8 Inhibitors for Cancer Therapeutics: Pyrido[2,3-b][1,5]benzoxazepin-5(6H)-one derivatives have been identified as potent CDK8 inhibitors. CDK8 plays a role in oncogenic control, and its inhibition is a promising strategy in cancer treatment (Martínez-González et al., 2020).

Antipsychotic Agents

  • Triazolo-pyrido Benzoxazepines: The development of triazolo-pyrido benzoxazepines, structurally similar to known antipsychotic agents, has been explored. These compounds may have utility in CNS research due to their affinities for 5-HT and dopamine receptors (Ranasinghe et al., 2017).

Synthesis Methods

  • Novel Synthesis Approaches: Various studies have been conducted to develop new methods for the synthesis of pyrido[2,3-b][1,5]benzoxazepin-5(6H)-one and its derivatives, highlighting the chemical interest in these compounds (Potikha et al., 2020).

Propiedades

IUPAC Name

6H-pyrido[2,3-b][1,5]benzoxazepin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O2/c15-11-8-4-3-7-13-12(8)16-10-6-2-1-5-9(10)14-11/h1-7H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMKXEJRITQTCCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C3=C(O2)N=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401276026
Record name Pyrido[2,3-b][1,5]benzoxazepin-5(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401276026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

pyrido[2,3-b][1,5]benzoxazepin-5(6H)-one

CAS RN

10189-46-5
Record name Pyrido[2,3-b][1,5]benzoxazepin-5(6H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10189-46-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrido[2,3-b][1,5]benzoxazepin-5(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401276026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Title compound 13 (3.65 g, 14.7 mmol) was dissolved in DMF (25.0 mL) and sodium hydroxide (0.706 g, 17.7 mmol) was added. The reaction mixture was stirred at 130° C. for 5 hours. The mixture was cooled down to room temperature and an ice/water mixture was added. The precipitate was filtered then triturated in ethanol to afford title compound 14 (1.798 g, 58%) as a white solid. LRMS (ESI): (calc) 212.06. (found) 213.2 (MH)+.
Quantity
3.65 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0.706 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
58%

Synthesis routes and methods II

Procedure details

Title compound 430 (3.65 g, 14.7 mmol) was dissolved in DMF (25.0 mL) and sodium hydroxide powder (0.706 g, 17.7 mmol) was added. The reaction mixture was stirred at 130° C. for 5 hours. The mixture was cooled down to room temperature and ice cooled water was added. The precipitate was filtered. The solid was triturated in ethanol to afford title compound 431 (1.798 g, 58%) as a white solid. 1H NMR (DMSO-d6) δ (ppm): 10.75 (s, 1H), 8.50 (dd, J=4.8, 2.1 Hz, 1H), 8.27 (dd, J=7.6, 2.0 Hz, 1H), 7.46 (dd, J=7.5, 4.8 Hz, 1H), 7.34 (dd, J=7.8, 1.2 Hz, 1H), 7.25-7.14 (m, 3H). MS (m/z): 213.2 (M+H).
Name
Title compound 430
Quantity
3.65 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0.706 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
58%

Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

A mixture of 13.0 g of N-(2-hydroxyphenyl)-2-chloro-3-pyridinecarboxamide and 2.82 g of sodium methoxide in 100 ml of N,N-dimethylformamide is refluxed under argon for 3 hours. Sodium methoxide (0.50 g) is added and the mixture refluxed 2 hours and then stirred at room temperature for 2 days. The solvent is removed under high vacuum and the red-brown residue triturated with cold methanol. The mixture is filtered and the solid washed with chilled methanol to give 5.0 g of white solid, m.p. 250°-253° C.
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
2.82 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
pyrido[2,3-b][1,5]benzoxazepin-5(6H)-one
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
pyrido[2,3-b][1,5]benzoxazepin-5(6H)-one
Reactant of Route 3
pyrido[2,3-b][1,5]benzoxazepin-5(6H)-one
Reactant of Route 4
pyrido[2,3-b][1,5]benzoxazepin-5(6H)-one
Reactant of Route 5
pyrido[2,3-b][1,5]benzoxazepin-5(6H)-one
Reactant of Route 6
pyrido[2,3-b][1,5]benzoxazepin-5(6H)-one

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.